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molecular formula C10H10O B1362706 3-Methyl-1-indanone CAS No. 6072-57-7

3-Methyl-1-indanone

Cat. No. B1362706
M. Wt: 146.19 g/mol
InChI Key: XVTQSYKCADSUHN-UHFFFAOYSA-N
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Patent
US09102598B2

Procedure details

A solution of crotonic acid (20 g, 0.232 moles) in benzene (147 ml) was added AlCl3 (93 g, 0.748 moles) and the mixture was refluxed for 7 hours. Completion of the reaction was monitored by HPLC & GC. Excess benzene was distilled off and the reaction mixture was poured slowly into ice cold HCl. The organic compound was extracted with ethylacetate. The organic phase was washed thoroughly with water, dried, and evaporated under vacuum. The resultant oil was purified by high vacuum distillation (90-94° C. at ˜2 mm) giving 25 g (74%) of 99.2% pure 3-methyl-indan-1-one.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
147 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](O)(=[O:5])/[CH:2]=[CH:3]/[CH3:4].[Al+3].[Cl-].[Cl-].[Cl-].[CH:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH3:4][CH:3]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:1](=[O:5])[CH2:2]1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(\C=C\C)(=O)O
Name
Quantity
93 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
147 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 7 hours
Duration
7 h
DISTILLATION
Type
DISTILLATION
Details
Excess benzene was distilled off
ADDITION
Type
ADDITION
Details
the reaction mixture was poured slowly into ice cold HCl
EXTRACTION
Type
EXTRACTION
Details
The organic compound was extracted with ethylacetate
WASH
Type
WASH
Details
The organic phase was washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
DISTILLATION
Type
DISTILLATION
Details
The resultant oil was purified by high vacuum distillation (90-94° C. at ˜2 mm)

Outcomes

Product
Name
Type
product
Smiles
CC1CC(C2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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